molecular formula C15H22BNO2 B14036436 4-(Cyclopropylamino)phenylboronic acid pinacol ester

4-(Cyclopropylamino)phenylboronic acid pinacol ester

Cat. No.: B14036436
M. Wt: 259.15 g/mol
InChI Key: TUGNALUWTIQOJX-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This compound is known for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)phenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclopropylamino)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis . Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)11-5-7-12(8-6-11)17-13-9-10-13/h5-8,13,17H,9-10H2,1-4H3

InChI Key

TUGNALUWTIQOJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CC3

Origin of Product

United States

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